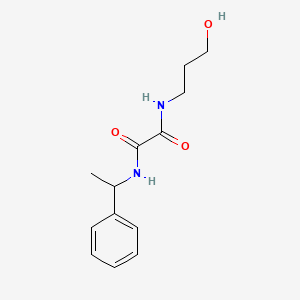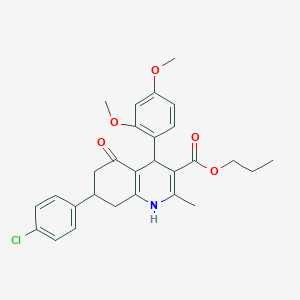
N-1-naphthyl-2,3-diphenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-naphthyl-2,3-diphenylacrylamide is a chemical compound that has been widely used in scientific research. It is a non-toxic, non-teratogenic, and non-mutagenic compound that has been used in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of N-1-naphthyl-2,3-diphenylacrylamide is not fully understood. However, it is believed to act as a competitive inhibitor of acyltransferases by binding to the active site of the enzyme. It has also been shown to interact with metal ions and proteins, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acyltransferases, which may have implications for the development of new drugs. It has also been shown to bind to metal ions and proteins, which may contribute to its fluorescent properties and its ability to act as a probe for the study of protein-ligand interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-1-naphthyl-2,3-diphenylacrylamide in lab experiments is its non-toxicity, non-teratogenicity, and non-mutagenicity. This makes it a safe compound to use in various scientific research applications. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of N-1-naphthyl-2,3-diphenylacrylamide. One potential direction is the development of new drugs based on its ability to inhibit acyltransferases. Another potential direction is the use of this compound as a fluorescent probe for the study of protein-ligand interactions. Additionally, the study of the biochemical and physiological effects of this compound may lead to new insights into the mechanisms of various enzymes and the development of new therapeutic targets.
Conclusion:
This compound is a non-toxic, non-teratogenic, and non-mutagenic compound that has been widely used in scientific research. Its ability to inhibit acyltransferases, bind to metal ions and proteins, and act as a fluorescent probe make it a valuable tool for the study of various biochemical and physiological processes. Further research into the mechanism of action, biochemical and physiological effects, and future directions for the study of this compound may lead to new insights into the development of new drugs and therapeutic targets.
Synthesemethoden
N-1-naphthyl-2,3-diphenylacrylamide can be synthesized by the reaction of 1-naphthylamine with cinnamoyl chloride in the presence of a base such as pyridine. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol.
Wissenschaftliche Forschungsanwendungen
N-1-naphthyl-2,3-diphenylacrylamide has been used in various scientific research applications such as studying the mechanism of action of various enzymes, investigating the biochemical and physiological effects of different compounds, and developing new drugs. It has been used as a substrate for the study of acyltransferases, which are enzymes that transfer acyl groups from one molecule to another. It has also been used as a fluorescent probe for the detection of metal ions and as a tool for the study of protein-ligand interactions.
Eigenschaften
IUPAC Name |
(E)-N-naphthalen-1-yl-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO/c27-25(26-24-17-9-15-20-14-7-8-16-22(20)24)23(21-12-5-2-6-13-21)18-19-10-3-1-4-11-19/h1-18H,(H,26,27)/b23-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVFAHYARKQWAW-PTGBLXJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4900189.png)
![N-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4900195.png)
![2-{[6-(3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4900201.png)


![3-{[(2-phenylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4900221.png)
![2-({1-[3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4900232.png)
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B4900241.png)

![4-tert-butyl-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4900244.png)


